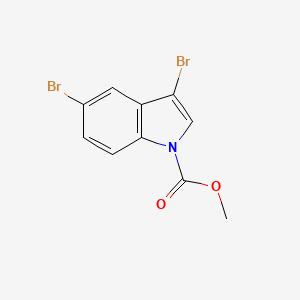
1-(4,5-Dihydrofuran-2-yl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-Dihydrofuran-2-yl)cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring attached to a dihydrofuran moiety
Preparation Methods
The synthesis of 1-(4,5-Dihydrofuran-2-yl)cyclopropan-1-ol can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable dihydrofuran derivative using reagents such as diazomethane or other carbene precursors. The reaction conditions typically involve the use of a catalyst, such as copper or rhodium, to facilitate the formation of the cyclopropane ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4,5-Dihydrofuran-2-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, leading to the formation of substituted derivatives.
Scientific Research Applications
1-(4,5-Dihydrofuran-2-yl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(4,5-Dihydrofuran-2-yl)cyclopropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in specific biological effects .
Comparison with Similar Compounds
1-(4,5-Dihydrofuran-2-yl)cyclopropan-1-ol can be compared with other similar compounds, such as:
1-(4,5-Dihydrofuran-2-yl)cyclobutan-1-ol: Similar structure but with a cyclobutane ring instead of a cyclopropane ring.
1-(4-chloropyridin-2-yl)cyclopropan-1-ol: Contains a pyridine ring instead of a dihydrofuran moiety.
The uniqueness of this compound lies in its combination of the cyclopropane ring and dihydrofuran moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
920758-11-8 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
1-(2,3-dihydrofuran-5-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C7H10O2/c8-7(3-4-7)6-2-1-5-9-6/h2,8H,1,3-5H2 |
InChI Key |
CXLPOAJILIGQLT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=C1)C2(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(morpholin-4-yl)propyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12627543.png)
![N-Hydroxy-3-[methyl(4-phenylbutyl)sulfamoyl]propanamide](/img/structure/B12627551.png)


![6-(3-Chloropropoxy)-5-methoxypyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B12627570.png)


![N,N-dibenzyl-3-(2,5,5-trimethyl-3,4,4a,10b-tetrahydropyrano[3,2-c]chromen-2-yl)prop-2-yn-1-amine](/img/structure/B12627593.png)
![6-(2,5-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12627597.png)
![1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)pyrrolidin-2-one](/img/structure/B12627606.png)

![3-(1,3-Benzodioxol-5-yl)-6-(5-phenyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12627617.png)

